molecular formula C14H8ClF3O3 B1584328 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid CAS No. 63734-62-3

3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid

Cat. No. B1584328
CAS RN: 63734-62-3
M. Wt: 316.66 g/mol
InChI Key: ONKRUAQFUNKYAX-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid is a chemical compound with the molecular formula C14H8ClF3O3 . It has an average mass of 316.660 Da and a monoisotopic mass of 316.011414 Da .


Synthesis Analysis

In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . It consists of a benzoic acid group attached to a phenol group via an oxygen atom. The phenol group is further substituted with a chlorine atom and a trifluoromethyl group .


Chemical Reactions Analysis

A continuous flow aromatic nitration was developed with mixed acid within droplet-based microreactors . The effects of key operating parameters were characterized on the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . The optimized reaction temperature, M-ratio and N/S were found to be 308 K, 1.6 and 0.57, respectively . Under these conditions, a conversion of 83.03% and selectivity of 79.52% were achieved .


Physical And Chemical Properties Analysis

This compound has a density of 1.452g/cm3 . It has a boiling point of 374ºC at 760mmHg . The flash point is 180ºC . The exact melting point is not available .

Scientific Research Applications

Development of Novel Fluorescence Probes

A study explored the synthesis of novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase, which could differentiate hROS from other reactive oxygen species. These probes could specifically detect hypochlorite (-OCl) and have potential applications in studying the roles of hROS and -OCl in biological and chemical systems (Setsukinai et al., 2003).

Water Purification

Research on the purification of water using near-U.V. illuminated suspensions of titanium dioxide demonstrated the effective mineralization of various organic compounds, including benzoic acid derivatives. This process showed potential for removing contaminants from water, highlighting an environmental application of photocatalytic degradation (Matthews, 1990).

Plant Growth-Regulating Substances

Studies on chloro- and methyl-substituted phenoxyacetic and benzoic acids revealed their physiological activity on plant growth. These compounds showed significant activity in promoting or inhibiting plant growth, depending on their chemical structure and the position of substituents on the aromatic ring, offering insights into the development of agricultural chemicals (Pybus et al., 1959).

Synthesis and Application of Polybenzoxazine

Research into the use of naturally occurring phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation demonstrated an eco-friendly approach to producing materials with suitable thermal and thermo-mechanical properties for various applications. This study highlights the potential of renewable phenolic acids in material science (Trejo-Machin et al., 2017).

Antioxidation Activity of Resins with Phenolic Derivatives

A study on the synthesis of resins with immobilized phenolic derivatives via amide bond and their antioxidation activity against the generation of hydroperoxide showcased the potential of these materials as radical scavengers. This research contributes to the development of antioxidant materials for various industrial applications (Nonaka et al., 2005).

Future Directions

Phenol derivatives, such as 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex phenol derivatives .

properties

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-11-7-9(14(16,17)18)4-5-12(11)21-10-3-1-2-8(6-10)13(19)20/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKRUAQFUNKYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4028121
Record name Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-
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Molecular Weight

316.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid

CAS RN

63734-62-3
Record name 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid
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Record name 3-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid
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Record name Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-
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Record name Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-
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Record name 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid
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Record name 3-(2-CHLORO-4-(TRIFLUOROMETHYL)PHENOXY)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a 300 ml. 3-necked flask fitted with a magnetic stirring bar, condenser, drying tube and thermometer is charged the solid from above dimethylsulfoxide (100 ml), 3,4-dichlorobenzotrifluoride (21.5 g. 0.10 mole) and anhydrous potassium carbonate (5.0 g) to asure an alkaline pH. The reaction temperature is taken rapidly to 138°-44° C. while vigorous stirring is maintained. After 4 hours a significant conversion is realized and heating is continued overnight (total 22 hrs.). The reaction mixture is then cooled to room temperature and poured into water (1000 ml) and the aqueous reaction mixture extracted with CCl4 (200 ml). The aqueous layer is then decanted and acidified to pH 1 with concentrated hydrochloric acid. The white solid that precipitated is collected by filtration and vacuum dried at 60° C. overnight to give 27 g of an off-white solid 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid (85% yield), mp 124°-5° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 300 ml. 3-necked flask fitted with a magnetic stirring bar, condenser, drying tube and thermometer is charged the solid from above dimethylsulfoxide (100 ml), 3,4-dichlorobenzotrifluoride (21.5 g. 0.10 mole) and anhydrous potassium carbonate (5.0 g) to asure an alkaline pH. The reaction temperature is taken rapidly to 138°-44° C. while vigorous stirring is maintained. After 4 hours a significant conversion is realized and heating is continued overnight (total 22 hrs. ). The reaction mixture is then cooled to room temperature and poured into water (1000 ml) and the aqueous reaction mixture extracted with CCl4 (200 ml). The aqueous layer is then decanted and acidified to pH1 with concentrated hydrochloric acid. The white solid that precipitated is collected by filtration and vacuum dried at 60° C. overnight to give 27 g of an off-white solid 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid (85% yield, mp 124°-5° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

Into a three liter flask is added 1.3 liters of acetic acid, 614 g. (1.90 mole) of 88.8% pure 3-(2-chloro-4-trifluoromethylphenoxy)toluene, and 32.0 g. (0.128 mole) of cobalt acetate tetrahydrate. To this stirred pink solution is added 20.0 ml (0.173 mole) of 47% aqueous hydrogen bromide whereupon the solution turns blue. The solution is then heated to 90° C. and a flow of oxygen (100%, 2.19×10-2 mole/min) is initiated. Hydrogen peroxide 10.0 ml (30%, 0.088 mole) is then added via a syringe to the solution and the exotherm raises the reaction temperature to 98° C. within 5 minutes. The reaction is monitored by thin layer chromatography and is complete within 4 hours. Isolation of the oxidation product 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid from the reaction mixture is accomplished by distillation of the acetic acid solvent, neutralization with aqueous sodium hydroxide to a pH of 11, filtration to remove the insoluble cobalt hydroxides and acidification of the filtrate with sulfuric acid to precipitate the product, which is filtered and dried to give 680.3 g of 85.1% 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid. This represents of 96.1% yield of this product based on the 3-(2-chloro-4-trifluoromethylphenoxy)toluene starting material.
Quantity
1.9 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
1.3 L
Type
reactant
Reaction Step Five
Quantity
0.128 mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a 300 ml, 3-necked flask equipped with a condenser, stirrer, drying tube and thermometer is charged dimethylsulfoxide (100 ml), anhydrous potassium carbonate (30 g. >0.20 mole), 3,4-dichlorobenzotrifluoride (21.5 g., 0.10 mole), pinacol (10 g.) and 3-hydroxybenzoic acid (13.8 g., 0.10 mole). The reaction temperature is then taken slowly to 140°-5° C. while stirring vigorously and maintained as such for 4 days. The reaction mixture is then cooled to room temperature and the inorganic solids removed by filtration prior to pouring the filtrate into water (1200 ml). The aqueous solution is then triturated with CCl4 (2 × 200 ml), decanted and then acidified to pH1 (conc. HCl) to give a tan colored solid, 25,6 g., mp 114°-17° C. This solid is further purified by dissolving in CCl4 (500 ml) and drying with anhydrous MgSO4. The CCl4 solution is reduced in vacuo to give 19.6 g. (62%) of a yellow solid, mp 116°-19° C. Recrystallization of the yellow solid from hexane gives a tan colored solid, 3-(2-chloro-4-trifluoromethylphenoxy)-benzoic acid, mp 122°-3° C.
[Compound]
Name
yellow solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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